THZ1 Hydrochloride is classified as a small molecule inhibitor within the category of protein kinase inhibitors. It is derived from the THZ series of compounds designed to selectively inhibit CDK7 while minimizing off-target effects. The compound is commercially available from various suppliers, including APExBIO and MedChemExpress, which provide detailed specifications regarding its use in laboratory settings .
The synthesis of THZ1 Hydrochloride involves several key steps, typically starting from simpler organic precursors. The exact synthetic pathway may vary among different research groups, but it generally includes:
Technical details regarding solubility indicate that THZ1 Hydrochloride is highly soluble in Dimethyl Sulfoxide (DMSO), with a solubility greater than 10 mM .
The molecular formula for THZ1 Hydrochloride is C_19H_18ClN_5O_2S, with a molecular weight of approximately 403.89 g/mol. Its structure features:
The three-dimensional conformation allows for effective interaction with the active site of CDK7, facilitating its role as an inhibitor .
THZ1 Hydrochloride primarily undergoes reactions involving:
In vitro studies demonstrate that THZ1 effectively inhibits phosphorylation events critical for transcriptional regulation, particularly affecting RNA Polymerase II activity .
The mechanism of action for THZ1 Hydrochloride involves:
THZ1 Hydrochloride is primarily utilized in cancer research due to its ability to selectively inhibit CDK7. Key applications include:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4